5-Amino-2-methylbenzenesulfonamide
Overview
Description
5-Amino-2-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the 5-position and a methyl group at the 2-position on the benzene ring. This compound is known for its applications as an intermediate in the synthesis of various pharmaceuticals, including antineoplastic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-2-methylbenzenesulfonamide typically involves a multi-step synthesis starting from paranitrotoluene. The process includes the following steps :
Sulfonation: Paranitrotoluene is dissolved in chlorosulfonic acid, and the mixture is stirred to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.
Hydrogenation Addition Reaction: The 2-methyl-5-nitrobenzenesulfonyl chloride is subjected to hydrogenation in the presence of a catalyst, ammonia water, and an organic solvent, resulting in the formation of 2-methyl-5-aminobenzenesulfonamide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high product purity and yield, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogenation using palladium on activated carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Reduction: this compound.
Substitution: Derivatives with substituted amino groups, depending on the reagents used.
Scientific Research Applications
5-Amino-2-methylbenzenesulfonamide is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals. Its applications include :
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Intermediate in the synthesis of antineoplastic agents like Pazopanib.
Industry: Utilized in the production of various chemical compounds.
Mechanism of Action
The mechanism of action of 5-Amino-2-methylbenzenesulfonamide is primarily related to its role as an intermediate in drug synthesis. In the case of Pazopanib, it targets tyrosine kinases involved in angiogenesis, thereby inhibiting tumor growth . The molecular targets include vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).
Comparison with Similar Compounds
- 2-Methylbenzenesulfonamide
- 2-methyl-5-nitrobenzenesulfonamide
- 2,4-dimethylbenzenesulfonamide
- 4-Fluoro-2-methylbenzenesulfonamide
Comparison: 5-Amino-2-methylbenzenesulfonamide is unique due to the presence of both an amino group and a methyl group on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals .
Properties
IUPAC Name |
5-amino-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPBKMYOIFHJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284367 | |
Record name | 5-Amino-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-09-7 | |
Record name | 5-Amino-2-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6973-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-methylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6973-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Amino-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Amino-2-methylbenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T9UQY39RW | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Amino-2-methylbenzenesulfonamide?
A2: this compound (C7H10N2O2S) [] has a molecular weight of 186.24 g/mol. The crystal structure reveals a network of molecules linked by intermolecular N—H⋯O interactions []. While the specific spectroscopic data is not provided in the given abstracts, this compound would typically be characterized using techniques like infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (1H-NMR and 13C-NMR) spectroscopy [].
Q2: Can you describe the application of this compound in affinity chromatography?
A3: this compound serves as a potent ligand in affinity chromatography for purifying enzymes like lactoperoxidase (LPO) [, ]. This compound is coupled to a chromatography matrix, such as Sepharose 4B, to create an affinity column. Due to its specific binding affinity for LPO, the enzyme is selectively retained on the column while other proteins are washed away. This method has been successfully used to purify LPO from various milk sources, including bovine, buffalo, cow, and goat milk [].
Q3: Are there any known structure-activity relationships (SAR) for this compound and its derivatives?
A4: While specific SAR studies are not detailed in the provided abstracts, research indicates that modifications to the this compound structure can impact its inhibitory activity. For instance, other sulfonamide derivatives, such as 2-chloro-4-sulfamoylaniline and 5-amino-1-naphthalenesulfonamide, also exhibit inhibitory effects on LPO []. This suggests that the sulfonamide moiety and the aromatic ring are likely important for binding and inhibiting the enzyme. Further investigations focusing on systematic structural changes are needed to establish comprehensive SAR and understand the impact on potency and selectivity towards different enzymes.
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